molecular formula C17H21N5O3 B2963264 (5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034338-82-2

(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2963264
CAS RN: 2034338-82-2
M. Wt: 343.387
InChI Key: GRPJPSZUHBPIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a 5-methylisoxazole ring and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 5-methylisoxazole ring and the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring are key structural features .

Scientific Research Applications

Molecular Interaction and Structure Analysis

One of the key areas of research involving this compound is its molecular interaction and structure analysis. Studies have focused on the conformational analysis, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models. For example, research has delved into the molecular interaction of certain antagonists with cannabinoid receptors, highlighting the importance of the compound's conformation for its activity (Shim et al., 2002).

Synthesis and Antimicrobial Activity

Another significant area of investigation is the synthesis of novel derivatives and evaluation of their antimicrobial activities. Studies have synthesized and characterized new derivatives, assessing their potential as antibacterial and antifungal agents (Patel et al., 2011), (Sanjeeva et al., 2022). These studies contribute to understanding the compound's utility in developing new antimicrobial agents.

Anticancer Agents

The compound has also been a focus in the synthesis and evaluation of potential anticancer agents. Research has been conducted on novel bioactive heterocycles prepared from derivatives of the compound, exploring their antiproliferative activity and structure through various spectroscopic methods and X-ray diffraction studies (Prasad et al., 2018). These efforts highlight the compound's relevance in the search for new therapeutic options against cancer.

Neurological Disorder Research

The compound has also shown relevance in neurological disorder research, particularly in the context of histamine H3 receptor antagonists. A study synthesized small molecules with a heterocyclic core, including derivatives of the compound, to screen for in vitro affinity at the human histamine H3 receptor, indicating potential applications in treating neurological disorders (Swanson et al., 2009).

Enantioseparation and Characterisation

Research has also been focused on the enantioseparation and characterisation of derivatives of the compound, highlighting its importance in the synthesis of chiral drugs and intermediates (Yu, 2005).

properties

IUPAC Name

[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-14(11-18-25-12)16(23)20-6-8-21(9-7-20)17(24)15-10-13-4-2-3-5-22(13)19-15/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPJPSZUHBPIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.